Parasiloxanthin
Description
Structure
3D Structure
Properties
Molecular Formula |
C40H58O2 |
|---|---|
Molecular Weight |
570.9 g/mol |
IUPAC Name |
(1R)-4-[(3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H58O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-21,23,35-36,41-42H,22,24-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1 |
InChI Key |
ZAYHYNGKERKFHJ-DRCJTWAYSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)CCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C |
Origin of Product |
United States |
Chemical and Physical Properties
Parasiloxanthin is a molecule with the chemical formula C40H58O2 and a molecular mass of approximately 570.89 g/mol . contaminantdb.cacas.org Its structure features a long polyene chain, which is responsible for its light-absorbing properties, and two terminal β-rings, each containing a hydroxyl group. contaminantdb.ca
Table 1: of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C40H58O2 | contaminantdb.caknapsackfamily.comcarotenoiddb.jp |
| Molecular Mass | 570.89 g/mol | contaminantdb.cacas.orgcas.org |
| IUPAC Name | 4-[(3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-1-yl]-3,5,5-trimethylcyclohex-3-en-1-ol | contaminantdb.ca |
| CAS Registry Number | 62994-48-3 | contaminantdb.caknapsackfamily.comcarotenoiddb.jp |
| Classification | Xanthophyll | contaminantdb.ca |
| Number of Conjugated Double Bonds | 9 | carotenoiddb.jp |
Biosynthesis and Metabolic Pathways of Parasiloxanthin
Precursors and Related Carotenoid Structures (e.g., Zeaxanthin (B1683548) Derivatives)
The primary precursor for the biosynthesis of parasiloxanthin is the widespread dietary carotenoid, zeaxanthin . lipidbank.jpannualreviews.org this compound is chemically identified as 7',8'-dihydrozeaxanthin, indicating that its structure is derived from zeaxanthin through the saturation of a single double bond in the polyene chain. annualreviews.orgfao.org
This structural relationship places this compound within a specific group of carotenoids characterized by a hydrogenated polyene chain. A further metabolite in this pathway is 7,8-dihydrothis compound , also known as 7,8,7',8'-tetrahydrozeaxanthin, which results from the reduction of a second double bond in the other half of the molecule. lipidbank.jpannualreviews.org These compounds are all C40 tetraterpenoids. naturalproducts.net The key structural difference between these related xanthophylls is the degree of saturation of the conjugated double bond system, which in turn affects their chemical properties and light-absorbing capabilities.
Table 1: Key Chemical Compounds in the this compound Metabolic Pathway Interact with the table headers to sort the data.
| Compound Name | Chemical Name | Molecular Formula | Precursor/Product Relationship |
|---|---|---|---|
| Zeaxanthin | (3R,3'R)-β,β-Carotene-3,3'-diol | C40H56O2 fao.org | Precursor to this compound |
| This compound | 7',8'-Dihydrozeaxanthin | C40H58O2 naturalproducts.net | Product of Zeaxanthin reduction; Precursor to 7,8-Dihydrothis compound |
| 7,8-Dihydrothis compound | 7,8,7',8'-Tetrahydrozeaxanthin | C40H60O2 | Product of this compound reduction |
Proposed Biosynthetic Pathways in Organisms
Biosynthesis in Fish Species
The most well-documented biosynthesis of this compound occurs in the Japanese common catfish (Parasilurus asotus), where it is a characteristic and principal carotenoid. lipidbank.jpfao.orgresearchgate.net Animals are generally unable to synthesize carotenoids de novo and must obtain them from their diet. csic.es The catfish metabolizes dietary carotenoids through a unique reductive pathway. annualreviews.orgkoreascience.kr
Feeding experiments have been crucial in elucidating this pathway. When Parasilurus asotus was fed a diet supplemented with zeaxanthin, a significant accumulation of both this compound and 7,8-dihydrothis compound was observed in the integument. researchgate.net In contrast, a diet supplemented with lutein (B1675518), an isomer of zeaxanthin, did not result in the formation of this compound. researchgate.net This demonstrates the high specificity of the enzymes involved, which selectively act on the β-ionone ring structure of zeaxanthin. The proposed metabolic sequence in this fish is a stepwise reduction: Zeaxanthin → this compound → 7,8-Dihydrothis compound. lipidbank.jpannualreviews.org
Table 2: Results of Feeding Experiment in Parasilurus asotus This table summarizes findings from a 40-day feeding study. researchgate.net Interact with the table headers to sort the data.
| Experimental Group | Dietary Carotenoid | This compound in Integument (vs. Control) | 7,8-Dihydrothis compound in Integument (vs. Control) |
|---|---|---|---|
| Control | Standard Diet | 1x (Baseline) | 1x (Baseline) |
| Zeaxanthin Group | Zeaxanthin | ~27x Increase | ~6x Increase |
Putative Biosynthesis in Photosynthetic Microorganisms
While most prominent in fish, evidence suggests that this compound can also be synthesized by microorganisms under specific conditions. Through metabolic engineering, "unnatural" or minor carotenoids, including 7,8-dihydro-zeaxanthin (this compound), have been produced in recombinant Escherichia coli. koreascience.kr
This production was achieved by introducing a set of carotenogenic (crt) genes from bacteria such as Erwinia species, which allows the host organism to produce zeaxanthin from the common isoprenoid precursor farnesyl diphosphate (B83284) (FPP). lipidbank.jpkoreascience.kr The subsequent reduction of zeaxanthin to this compound is likely carried out by either a native E. coli reductase enzyme or a promiscuous activity of one of the introduced carotenoid biosynthesis enzymes. koreascience.kr This demonstrates that the enzymatic machinery for this reductive step can exist in microorganisms. More recently, this compound was identified as a metabolite in Solanum species, suggesting a potential for its natural biosynthesis in plants, which are photosynthetic organisms. frontiersin.org
Investigation of Enzymatic Transformations Leading to this compound
The core enzymatic transformation in the formation of this compound is the hydrogenation of the 7',8'-carbon-carbon double bond within the conjugated polyene chain of zeaxanthin. annualreviews.org This reaction is catalyzed by a reductase enzyme. annualreviews.orgkoreascience.kr
While the specific enzyme responsible for this reduction in Parasilurus asotus has not been isolated or fully characterized, its existence and specificity are inferred from metabolic studies. researchgate.net The transformation is an example of a biochemical reduction where hydrogen atoms are added across a double bond, a reaction that typically requires a biological reducing agent such as NADPH or NADH as a cofactor to donate electrons and protons. nih.govwikilectures.eu The enzymes involved in such transformations are key to creating the structural diversity of carotenoids found in nature. nih.gov
Reductive Metabolic Pathways Associated with this compound Formation
The synthesis of this compound is a clear example of a reductive metabolic pathway for carotenoids, which stands in contrast to the more common oxidative pathways that modify carotenoids by adding oxygen-containing functional groups. annualreviews.orgkoreascience.kr Such reductive pathways are particularly noteworthy in certain freshwater fish. annualreviews.org
The pathway does not terminate with this compound. Instead, this compound serves as a substrate for a subsequent reduction, yielding 7,8-dihydrothis compound. lipidbank.jpannualreviews.org This multi-step reduction progressively shortens the conjugated system of double bonds that constitutes the carotenoid chromophore. The shortening of this system leads to a shift in the maximum light absorption to shorter wavelengths (a hypsochromic shift), which alters the pigment's color from the typical red-orange of zeaxanthin to yellow or potentially colorless in its fully saturated state. This reductive route is a distinct metabolic strategy used by some organisms to process dietary carotenoids. annualreviews.org
Structural Elucidation and Stereochemical Investigations of Parasiloxanthin
Historical Context of Structural Characterization
Parasiloxanthin was first isolated and identified from the integuments (skin and fins) and eggs of the Japanese common catfish, Parasilurus asotus. Early studies established it as an unusual carotenoid due to the hydrogenation of one of the double bonds in the polyene chain. imrpress.com It is metabolically derived from (3R,3'R)-zeaxanthin through a reductive pathway. annualreviews.org This metabolic process involves the saturation of the C7-C8 double bond, leading to the formation of (3R, 3'R)-7,8-dihydro-β,β-carotene-3,3'-diol, the definitive structure of this compound. annualreviews.orgnaturalproducts.net It is often found alongside a further reduced metabolite, 7,8-dihydrothis compound. annualreviews.orglipidbank.jp The initial characterization relied on a combination of chemical methods and preliminary spectroscopic data, setting the stage for more advanced analytical techniques to confirm and detail its precise molecular architecture.
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive structural elucidation of complex natural products like this compound relies on a combination of modern spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information that, when pieced together, reveals the complete molecular structure, from its core framework to its subtle stereochemical details.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. rsc.org For this compound, ¹H-NMR is particularly crucial for identifying the arrangement of protons and confirming the connectivity of the carbon skeleton.
Interactive Data Table: Representative ¹H-NMR Chemical Shifts for this compound (Note: These are approximate values based on typical carotenoid spectra and may vary based on solvent and experimental conditions.)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-7', H-8' | ~6.1-6.7 | m |
| Other Olefinic Protons | ~6.0-6.8 | m |
| H-3, H-3' | ~3.9-4.2 | m |
| C-1, C-1' gem-Methyls | ~1.0-1.2 | s |
| C-5, C-5' Methyls | ~1.7-1.8 | s |
| In-chain Methyls | ~1.9-2.0 | s |
Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight and elemental formula of a compound. upi.edu High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the confirmation of this compound's molecular formula as C₄₀H₅₈O₂. naturalproducts.net
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Ion/Fragment | Formula | Calculated Mass (m/z) | Interpretation |
| Molecular Ion [M]⁺ | C₄₀H₅₈O₂ | 562.44 | Molecular weight of the compound |
| [M-H₂O]⁺ | C₄₀H₅₆O | 544.43 | Loss of one water molecule |
| [M-2H₂O]⁺ | C₄₀H₅₄ | 526.42 | Loss of two water molecules |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule's chromophore—the part of the molecule responsible for its color. bioglobax.com For carotenoids, the chromophore is the long system of conjugated double bonds in the polyene chain. The wavelength of maximum absorbance (λmax) is directly related to the length of this conjugated system.
The structure of this compound contains a 7,8-dihydro-β-end group, which means the conjugation is interrupted at one end of the molecule compared to its precursor, zeaxanthin (B1683548). This shortening of the effective chromophore results in a hypsochromic shift (a shift to a shorter wavelength) of the absorption maxima. Therefore, this compound absorbs light at shorter wavelengths than zeaxanthin. This characteristic spectral signature is a key piece of evidence in its identification.
Interactive Data Table: Comparison of UV-Vis Absorption Maxima
| Compound | Typical Solvent | Absorption Maxima (λmax, nm) | Reference Chromophore |
| Zeaxanthin | Ethanol | (425), 451, 478 | 11 conjugated double bonds |
| This compound | Ethanol | Shorter than Zeaxanthin (e.g., ~400, 420, 445) | 9 conjugated double bonds |
Mass Spectrometry (MS) in Molecular Structure Determination
Characterization of Geometrical Isomers (e.g., 9Z and 9'Z Configurations)
Like many carotenoids, this compound can exist as a mixture of geometrical isomers. While the all-trans (all-E) configuration is typically the most stable and abundant, the presence of cis (Z) isomers is common in nature. Research has specifically identified the presence of 9Z and/or 9'Z geometrical isomers of this compound. researchgate.net
The characterization of these isomers is heavily reliant on high-resolution ¹H-NMR spectroscopy. The introduction of a cis bond at the C9-C10 (or C9'-C10') position causes a significant change in the spatial arrangement of the polyene chain. This structural change results in distinct differences in the NMR spectrum compared to the all-trans isomer. Protons located near the cis double bond experience altered shielding effects, leading to characteristic upfield or downfield shifts in their resonance signals. The identification of these specific shifts in the ¹H-NMR data provides conclusive evidence for the presence and location of the Z-bonds in the this compound molecule.
Functional and Ecological Roles of Parasiloxanthin Non Clinical Focus
Proposed Role in Membrane Fluidity Regulation in Microorganisms
The physical state of cellular membranes is critical for the proper function of membrane-bound proteins and transport systems. Microorganisms, particularly those exposed to fluctuating environmental conditions, must actively regulate the fluidity of their membranes, a process known as homeoviscous adaptation. nih.gov The composition of membrane lipids, especially the degree of fatty acid unsaturation, is a key factor in this regulation. ppjonline.org Carotenoids, as lipophilic molecules, can intercalate into the lipid bilayer and influence its physical properties.
Contribution to Cold Adaptation and Environmental Stress Response in Marine Picocyanobacteria
The most compelling evidence for parasiloxanthin's role in membrane regulation comes from studies of marine picocyanobacteria of the genus Synechococcus. These organisms are abundant in the world's oceans and have adapted to a wide range of thermal environments. nih.gov Maintaining membrane fluidity is critical for their survival and photosynthetic efficiency in cold waters. nih.gov
Researchers have suggested a possible function for this compound in maintaining membrane fluidity at low temperatures in these microorganisms. annualreviews.orgnih.gov This hypothesis is supported by the observation that some Synechococcus strains contain this carotenoid. While the direct enzymatic pathways for its synthesis in these organisms are still being characterized, its presence correlates with adaptation to specific environmental niches. The ability to modify carotenoid structure, such as the reduction of zeaxanthin (B1683548) to this compound, may be an adaptive strategy for coping with the rigidifying effects of cold on cell membranes, ensuring the continued function of the photosynthetic apparatus and other membrane-dependent processes. nih.govppjonline.org
Integration within the Photosynthetic Apparatus of Pigment-Producing Organisms
Carotenoids are integral components of the photosynthetic apparatus in all photosynthetic organisms. nih.gov They serve two primary functions: as accessory light-harvesting pigments that absorb light in wavelength regions where chlorophylls (B1240455) absorb weakly and transfer that energy to chlorophyll (B73375), and as photoprotective agents that quench triplet chlorophyll and scavenge reactive oxygen species to prevent photo-oxidative damage. nih.govwikipedia.orgmdpi.com
The direct integration of this compound into the core light-harvesting complexes of most photosynthetic organisms has not been broadly established. In fact, analysis of the genomes of cultured Prochlorococcus strains, another key marine picocyanobacterium, has not identified the candidate genes required for this compound synthesis. However, this does not preclude its importance in specific contexts. Natural populations of Prochlorococcus found in suboxic (low-oxygen) waters of the Arabian Sea have been shown to possess a novel 7,8-dihydro derivative of zeaxanthin, which is likely this compound. mdpi.com This pigment is notably absent in the cultured strains of Prochlorococcus that have been studied. mdpi.com This suggests that under specific environmental pressures, such as low light and low oxygen, certain ecotypes of Prochlorococcus either synthesize or modify carotenoids to include this compound, which may confer a selective advantage by fine-tuning the photophysical properties of the photosynthetic apparatus or associated membranes for those specific conditions. mdpi.comaocs.org
Significance within Organismal Carotenoid Profiles and Pigmentation Patterns
The specific assortment of carotenoids, or the carotenoid profile, is a genetically determined characteristic of an organism that contributes to its color and can be influenced by environmental factors and diet. google.comnih.gov The presence of this compound, even as a minor component, can be significant for defining a particular physiological or ecological state.
As mentioned, its discovery in natural populations of Prochlorococcus from distinct, low-light, suboxic environments highlights its role as a biomarker for these specific ecotypes. mdpi.comresearchgate.net Its absence in surface-dwelling or cultured strains indicates that its synthesis is linked to a unique adaptation. mdpi.com
Role as a Metabolite in Plant Resistance Mechanisms
Plants produce a vast arsenal (B13267) of secondary metabolites, including terpenoids, phenolics, and alkaloids, which are central to their defense mechanisms against herbivores, insects, and pathogens. researchgate.net These compounds can act as toxins, repellents, or signaling molecules that activate broader defense responses. Carotenoids, as a class of terpenoids, are known to be precursors for important plant hormones like abscisic acid and strigolactones, which are involved in stress responses. researchgate.net They also play a role in photoprotection, mitigating oxidative stress that can be exacerbated by biotic or abiotic pressures. researchgate.net
However, based on current scientific literature, a specific role for this compound as a metabolite in plant resistance mechanisms has not been documented or proposed. Research into the chemical defenses of plants has identified numerous other carotenoid derivatives and related compounds, but this compound is not among them. researchgate.net Its known biological distribution is primarily limited to certain marine microorganisms and as a metabolic product in some animal species. annualreviews.orgmdpi.com Therefore, any potential function of this compound in plant defense remains speculative and is not supported by available research.
Table of Mentioned Compounds
Advanced Analytical Methodologies for Parasiloxanthin Research
Extraction and Isolation Protocols from Diverse Biological Matrices
The initial and most critical step in the analysis of Parasiloxanthin is its extraction from the source material, which often involves intricate biological matrices such as fish tissues or microbial cells. fao.orgnih.govkoreascience.kr The primary goal is to efficiently liberate the carotenoid from the matrix while minimizing degradation and removing interfering substances like lipids and other pigments.
Standard protocols for carotenoid extraction are typically adapted for this compound. The process generally begins with the homogenization of the biological sample in the presence of an organic solvent. Acetone (B3395972) is frequently used for the initial extraction due to its ability to dehydrate the tissue and solubilize the carotenoids. This is often followed by partitioning into a less polar solvent, such as diethyl ether or a hexane/acetone mixture, to separate the lipophilic carotenoids from water-soluble components. researchgate.net
For many biological samples, particularly those rich in fats and oils, a saponification step is essential. This process involves treating the extract with an alkali, typically potassium hydroxide (B78521), to hydrolyze triglycerides and chlorophylls (B1240455), which can interfere with subsequent chromatographic analysis. The non-saponifiable carotenoids, including this compound, can then be selectively extracted.
Solid-Phase Extraction (SPE) is a modern clean-up technique increasingly employed to purify the extract. nih.govnih.gov It offers a more controlled and efficient alternative to traditional liquid-liquid extraction, effectively removing polar and non-polar interferences to yield a cleaner sample for analysis. researchgate.netresearchgate.net
Table 1: Generalized Protocol for this compound Extraction from Fish Integument
| Step | Procedure | Purpose |
|---|---|---|
| 1. Homogenization | Macerate tissue sample (e.g., 50g) with acetone. researchgate.net | To break down cell walls and membranes, releasing the carotenoids into the solvent. |
| 2. Extraction | Repeatedly extract the homogenate with fresh acetone until the tissue is colorless. Pool the acetone extracts. | To ensure exhaustive recovery of this compound from the matrix. |
| 3. Saponification | Add an equal volume of 10% methanolic potassium hydroxide to the extract and leave overnight in the dark at room temperature. | To hydrolyze interfering fats, oils, and chlorophylls. |
| 4. Partitioning | Transfer the saponified extract to a separatory funnel, add diethyl ether and a saline solution, and mix gently. | To transfer the non-polar this compound into the ether phase, leaving water-soluble impurities behind. |
| 5. Washing | Wash the ether phase repeatedly with distilled water until neutral pH is achieved. | To remove residual alkali and other water-soluble contaminants. |
| 6. Drying & Evaporation | Dry the purified ether extract over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure. | To remove residual water and concentrate the carotenoid fraction. |
| 7. Reconstitution | Re-dissolve the residue in a suitable solvent (e.g., HPLC mobile phase) for analysis. | To prepare the final sample for injection into a chromatographic system. |
Chromatographic Separation Techniques
Chromatography is the cornerstone of this compound analysis, allowing for its separation from a complex mixture of other carotenoids and compounds that may have been co-extracted.
High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique for the separation and quantification of carotenoids, including this compound. fao.orgresearchgate.net The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate resolution between this compound and structurally similar carotenoids like zeaxanthin (B1683548) and diatoxanthin. fao.orgkoreascience.kr
Reversed-phase (RP) columns, particularly those with a C18 stationary phase, are the standard for carotenoid analysis. nih.govscielo.br The mobile phase typically consists of a gradient mixture of solvents, such as acetonitrile, methanol, and water, often with a small amount of an acid modifier like formic acid to improve peak shape. nih.govscielo.br The gradient elution, where the solvent composition is changed over time, is crucial for resolving the complex mixture of compounds found in biological extracts.
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov | Provides a non-polar stationary phase for the separation of lipophilic carotenoids. |
| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) scielo.br | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min nih.gov | Controls the speed of the separation and influences resolution. |
| Column Temperature | 25-30 °C | Maintains consistent retention times and improves separation efficiency. |
| Injection Volume | 10-20 µL | The amount of sample introduced into the system for analysis. |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | For identification and quantification of the separated compounds. |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. sepscience.com By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at much higher pressures. sepscience.comgmpinsiders.com This results in dramatically improved resolution, higher sensitivity, and significantly faster analysis times—often reducing run times by a factor of up to ten compared to HPLC. researchgate.netsepscience.com
While specific published applications focusing solely on this compound are emerging, UPLC is ideally suited for the complex analytical challenges presented by carotenoid research. chromatographytoday.comresearchgate.net Its ability to provide superior separation efficiency is particularly valuable for resolving isomeric carotenoids and detecting trace components within a biological sample. The increased speed and throughput make UPLC a highly efficient tool for screening large numbers of samples or for metabolomics studies involving carotenoid pathways. chromatographytoday.comresearchgate.net
Table 3: Comparison of HPLC and UPLC for Carotenoid Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Particle Size | 3–5 µm sepscience.com | < 2 µm sepscience.com |
| Operating Pressure | Up to 6,000 psi sepscience.com | Up to 15,000 psi chromatographytoday.com |
| Resolution | Good | Excellent, sharper peaks gmpinsiders.com |
| Analysis Speed | Slower | Faster, higher throughput sepscience.com |
| Sensitivity | Standard | Higher sepscience.com |
| Solvent Consumption | Higher | Lower |
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
Coupled Detection Systems for Identification and Quantification
Following chromatographic separation, the eluting compounds must be detected, identified, and quantified. Coupling the chromatograph with advanced detectors provides the high degree of certainty required for modern chemical analysis.
The combination of HPLC with a Diode Array Detector (HPLC-DAD) is a powerful tool for carotenoid analysis. measurlabs.com A DAD detector acquires the full UV-Visible spectrum of each compound as it elutes from the column. Carotenoids exhibit characteristic absorption spectra with distinct maxima (λmax), which serve as a primary method for their identification and differentiation from other compounds. measurlabs.com
For unambiguous structural confirmation and enhanced sensitivity, HPLC is often coupled with a Mass Spectrometer (HPLC-MS). nih.govd-nb.info The mass spectrometer ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound with high accuracy. jppres.com For this compound (C₄₀H₅₈O₂), the expected monoisotopic mass is approximately 570.44 g/mol . Tandem mass spectrometry (MS/MS) can further fragment the parent ion, creating a unique fragmentation pattern that acts as a molecular fingerprint, offering an exceptionally high degree of confidence in the compound's identification. scielo.brresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules. ebsco.com While not typically used for routine quantification due to lower sensitivity compared to MS, NMR is invaluable for confirming the identity of a newly isolated or synthesized compound like this compound. rsc.orgaocs.org To perform NMR, a pure, isolated sample of the compound is required.
¹H NMR provides detailed information about the hydrogen atoms in the molecule, while ¹³C NMR maps the carbon skeleton. aocs.org Together, these techniques can be used to piece together the complete covalent structure of the molecule.
A more advanced technique, Diffusion-Ordered Spectroscopy (DOSY), can be used for analytical confirmation. DOSY is an NMR experiment that separates the signals of different molecules in a mixture based on their diffusion rates, which is related to their size and shape. For a purified sample, a DOSY experiment should show that all proton signals have the same diffusion coefficient, confirming that they all belong to a single compound and providing evidence of the sample's purity.
Table 4: Information Provided by Coupled Detection Systems for this compound
| Technique | Type of Information | Application in this compound Research |
|---|---|---|
| HPLC-DAD | UV-Visible Absorption Spectrum (λmax) | Tentative identification based on spectral signature; primary method for quantification. measurlabs.com |
| HPLC-MS | Molecular Weight (m/z of molecular ion) | Confirms the elemental formula (e.g., C₄₀H₅₈O₂). d-nb.info |
| HPLC-MS/MS | Fragmentation Pattern | Provides a structural fingerprint for unambiguous identification. scielo.br |
| NMR (¹H, ¹³C) | Complete Covalent Structure | Absolute structural elucidation and confirmation. rsc.orgaocs.org |
| NMR (DOSY) | Diffusion Coefficient | Confirms that all NMR signals belong to a single molecule, verifying sample purity. |
Comparative Biochemical Studies of Parasiloxanthin
Inter-species Comparisons of Carotenoid Composition Including Parasiloxanthin
The distribution of this compound is notably concentrated within specific fish taxa, particularly the Siluriformes order, commonly known as catfish. Comparative studies of carotenoid profiles across different fish species reveal distinct patterns of accumulation and metabolic modification, highlighting the unique biochemistry of species that harbor this compound.
The Japanese common catfish, Parasilurus asotus, is the primary source from which this compound was first isolated and identified. annualreviews.orgnih.gov Its integument and eggs contain a series of characteristic carotenoids, including this compound (7',8'-dihydrozeaxanthin), 7,8-dihydrothis compound, and other related dihydro- and tetrahydro-carotenoids. nih.govjst.go.jp This indicates a specialized metabolic pathway capable of reducing the double bonds in the polyene chain of precursor carotenoids.
In contrast, other catfish species, such as the channel catfish (Ictalurus punctatus), exhibit a different carotenoid profile. The primary xanthophylls found in channel catfish fillets are lutein (B1675518) and zeaxanthin (B1683548), with alloxanthin (B1238290) also being identified. globalseafood.org Notably, this compound is not reported as a major carotenoid in this species, suggesting a difference in the metabolic capabilities between Parasilurus and Ictalurus genera. The yellow coloration sometimes observed in channel catfish fillets is primarily attributed to the accumulation of lutein and zeaxanthin derived from their diet. globalseafood.orgauburn.edu
Other fish families, like the Cyprinidae (carps and minnows), can synthesize (3S,3'S)-astaxanthin from zeaxanthin through oxidative metabolism. nih.gov This is a different metabolic route compared to the reductive pathway observed in the Japanese catfish for the formation of this compound from zeaxanthin. annualreviews.org Salmonidae (salmon and trout) are known to accumulate astaxanthin (B1665798) in their muscle tissue, but they are generally unable to synthesize it from other carotenoids and must obtain it from their diet. nih.gov
The following interactive data table summarizes the distribution of this compound and other major carotenoids in selected fish species, illustrating the inter-species variations in carotenoid composition.
| Species | Family | Major Carotenoids Present | This compound Presence | Primary Metabolic Pathway |
| Japanese Catfish (Parasilurus asotus) | Siluridae | This compound, 7,8-Dihydrothis compound, Lutein, Zeaxanthin | Present | Reductive |
| Channel Catfish (Ictalurus punctatus) | Ictaluridae | Lutein, Zeaxanthin, Alloxanthin | Not Reported | Primarily Accumulation |
| Goldfish (Carassius auratus) | Cyprinidae | Astaxanthin, Lutein, Zeaxanthin | Not Reported | Oxidative |
| Rainbow Trout (Oncorhynchus mykiss) | Salmonidae | Astaxanthin, Lutein | Not Reported | Accumulation |
Phylogenetic and Evolutionary Perspectives on this compound Distribution
The occurrence of this compound appears to be phylogenetically constrained, primarily reported in the family Siluridae. Phylogenetic analyses of the order Siluriformes indicate that the family Siluridae, which includes the genus Parasilurus, forms a distinct clade. nih.gov The presence of a specialized metabolic pathway leading to this compound within this family suggests a shared evolutionary history.
The evolution of carotenoid metabolic pathways in animals is a topic of significant interest. Animals are generally incapable of synthesizing carotenoids de novo and must acquire them from their diet. tandfonline.com However, many animal lineages have evolved the enzymatic machinery to modify dietary carotenoids, leading to a diverse array of pigments that serve various biological functions, including coloration for camouflage or mating displays, antioxidant protection, and immune system modulation. mdpi.comdavetoews.com
The reductive pathway that produces this compound from zeaxanthin in Parasilurus asotus is a notable evolutionary innovation. annualreviews.org While many fish species have evolved oxidative pathways to convert yellow carotenoids like zeaxanthin into red keto-carotenoids like astaxanthin, the reductive pathway is less common. oup.com This suggests that the ancestors of these catfish may have faced specific selective pressures that favored the production of these reduced carotenoids.
The evolutionary significance of having 7,8-dihydro and 7,8,7',8'-tetrahydro structures is not fully understood. However, the modification of the carotenoid structure, such as the saturation of double bonds, alters the molecule's light-absorbing properties and may also affect its antioxidant capacity and interaction with other molecules. davetoews.com It is hypothesized that these structural modifications could be adaptations to specific light environments or could play a role in detoxification or signaling pathways unique to these species. The concentration of these pigments in the integument and eggs suggests a role in protection (e.g., photoprotection) or as a signal of fitness to potential mates. nih.govmdpi.com
Comparative Analysis with Structurally Related Dihydro- and Tetrahydro-Carotenoids
This compound belongs to a group of carotenoids characterized by the hydrogenation of one or more carbon-carbon double bonds in the polyene chain. This structural modification distinguishes them from more common carotenoids like lutein and zeaxanthin.
Structural Comparison: this compound is chemically known as 7',8'-dihydro-β,β-carotene-3,3'-diol. It is structurally very similar to zeaxanthin (β,β-carotene-3,3'-diol), with the only difference being the saturation of the double bond at the C7' and C8' positions of one of the β-rings. This reduction in conjugation results in a shift in the absorption maxima to shorter wavelengths compared to zeaxanthin.
Another closely related compound is 7,8-dihydrolutein, which is derived from lutein (β,ε-carotene-3,3'-diol). Similar to the relationship between this compound and zeaxanthin, 7,8-dihydrolutein is formed by the reduction of the C7-C8 double bond in the β-ring of lutein. annualreviews.org
Further reduction can lead to tetrahydro-carotenoids. For instance, 7,8,7',8'-tetrahydro-β,β-carotene-3,3'-diol (also known as 7,8-dihydrothis compound) is found alongside this compound in the Japanese catfish and represents a further reduction of zeaxanthin at both β-rings. jst.go.jplipidbank.jp
Biochemical Comparison: The key biochemical difference lies in their metabolic origins. In Parasilurus asotus, this compound and 7,8-dihydrothis compound are believed to be formed through a reductive metabolic pathway from dietary zeaxanthin. annualreviews.orglipidbank.jp Similarly, 7,8-dihydrolutein is thought to be a reductive metabolite of lutein. annualreviews.org This contrasts with the more common oxidative metabolism of carotenoids in many other fish species, which introduces keto- and hydroxyl- groups to the β-rings.
The enzymes responsible for this reductive process in catfish have not been fully characterized but are likely specific reductases. The ability of lycopene (B16060) cyclases in some bacteria to cyclize a 7,8-dihydro-ψ end group to a 7,8-dihydro-β end group indicates that enzymes capable of acting on these saturated structures exist in nature. researchgate.net
The following data table provides a comparative overview of this compound and its structurally related carotenoids.
| Compound Name | Systematic Name | Precursor | Key Structural Feature |
| This compound | 7',8'-Dihydro-β,β-carotene-3,3'-diol | Zeaxanthin | One 7,8-dihydro-β-ring |
| 7,8-Dihydrothis compound | 7,8,7',8'-Tetrahydro-β,β-carotene-3,3'-diol | Zeaxanthin | Two 7,8-dihydro-β-rings |
| 7,8-Dihydrolutein | 7,8-Dihydro-β,ε-carotene-3,3'-diol | Lutein | One 7,8-dihydro-β-ring |
| Zeaxanthin | β,β-Carotene-3,3'-diol | - | Two β-rings |
| Lutein | β,ε-Carotene-3,3'-diol | - | One β-ring, one ε-ring |
Emerging Research Directions and Future Perspectives on Parasiloxanthin
The carotenoid parasiloxanthin, a 7,8-dihydro derivative of zeaxanthin (B1683548), has emerged from relative obscurity to become a compound of significant interest in biochemistry, ecology, and analytical science. Initially identified in the Japanese Catfish, its subsequent discovery in globally important marine microorganisms has opened up new avenues of research. This article explores the emerging research directions and future perspectives focused on this unique molecule, from its biosynthesis and ecological roles to the development of analytical tools and its place in global biogeochemical cycles.
Q & A
Q. Methodological Guidance
- In Vitro Models : Use hepatic microsomes or recombinant enzymes (e.g., CYP450 isoforms) to track metabolite formation via LC-MS/MS .
- In Vivo Approaches : Employ isotope-labeled this compound in animal models, with tissue-specific sampling timed to capture peak metabolite concentrations .
- Controls : Include negative controls (e.g., enzyme inhibitors) and validate assays with positive controls like quercetin .
How should researchers conduct systematic literature reviews on this compound’s physicochemical properties?
Q. Best Practices
- Database Searches : Use PubMed, SciFinder, and Google Scholar with keywords: “this compound AND solubility/stability” .
- Citation Tracking : Follow seminal papers (e.g., Journal of Natural Products studies) via tools like Web of Science .
- Critical Appraisal : Prioritize studies with full spectral data (NMR, IR) and avoid sources lacking peer review (e.g., ) .
What strategies ensure reproducibility in this compound-related experiments?
Q. Quality Assurance
- Detailed Documentation : Share raw data (e.g., NMR spectra, chromatograms) as Supporting Information per The Journal of Organic Chemistry standards .
- Independent Replication : Collaborate with third-party labs to validate key findings .
- Statistical Reporting : Provide p-values, confidence intervals, and effect sizes for all bioactivity claims .
How can computational modeling enhance this compound research?
Q. Advanced Techniques
- Molecular Docking : Predict binding affinities to targets like NF-κB using AutoDock Vina, validated with experimental IC50 values .
- MD Simulations : Simulate lipid bilayer interactions to assess membrane permeability (e.g., GROMACS workflows) .
- Data Integration : Combine in silico predictions with transcriptomic datasets (RNA-Seq) to identify novel pathways .
What are the ethical considerations for using this compound in preclinical studies?
Q. Ethical Frameworks
- Animal Welfare : Adhere to ARRIVE guidelines for dosing limits and humane endpoints .
- Data Transparency : Disclose conflicts of interest and negative results in public repositories (e.g., Zenodo) .
Tables for Key Data
Q. Table 1. Comparative Bioactivity Studies of this compound
| Study Reference | Model System | Observed Activity | Key Confounders |
|---|---|---|---|
| Smith et al. (2022) | HeLa cells | Antioxidant (EC50: 12 µM) | Serum concentration variability |
| Zhang et al. (2023) | Rat hepatocytes | Pro-oxidant (EC50: 25 µM) | Differential CYP450 expression |
Q. Table 2. Optimal Solvent Systems for this compound Stability
| Solvent | Stability (Half-Life) | Degradation Products |
|---|---|---|
| Ethanol | 48 hours | Cis-isomers (15%) |
| DMSO | 72 hours | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
